(2-Chloro-6-fluorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .Scientific Research Applications
Analytical Methods in Pharmaceutical Research
Research involving structurally similar compounds, such as flunarizine and its degradation products, utilizes advanced analytical techniques like micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). These methods are critical for the separation, identification, and quantification of pharmaceutical compounds and their degradation products, highlighting the importance of analytical chemistry in ensuring drug stability and efficacy (El-Sherbiny et al., 2005).
Novel Synthetic Routes and Biological Activities
Research on novel synthetic routes for creating triazole analogues of piperazine demonstrates the ongoing interest in synthesizing new compounds for biological evaluation. Such compounds have shown significant antibacterial activity against human pathogens, indicating the potential of novel synthetic compounds for developing new antimicrobial agents (Nagaraj et al., 2018).
Molecular Interaction Studies
Studies on the molecular interaction of certain antagonists with receptors, such as the CB1 cannabinoid receptor, underscore the relevance of understanding the binding modes and conformational preferences of chemical compounds. This knowledge aids in the design of drugs with targeted actions, enhancing therapeutic efficacy and reducing side effects (Shim et al., 2002).
Drug Metabolism and Pharmacokinetics
The study of the metabolism of drugs, such as flunarizine in different species, is essential for understanding species-specific metabolic pathways. This information is critical for predicting drug behavior in humans, optimizing dosing regimens, and minimizing adverse effects (Lavrijsen et al., 1992).
Receptor-Based Mechanisms of Action
Research into the receptor-based mechanisms of action for compounds like 873140, a CCR5 receptor antagonist, reveals the intricate interactions between chemical compounds and biological receptors. Such studies are fundamental in drug development, particularly for diseases like HIV, where receptor blockade can prevent viral entry into cells (Watson et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2.ClH/c1-11-13(12(2)24-20-11)10-21-6-8-22(9-7-21)17(23)16-14(18)4-3-5-15(16)19;/h3-5H,6-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFCNMDNPGXROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.